EDTA disodium salt
Overview
Description
EDTA disodium salt is a chemical compound widely known for its ability to chelate metal ions. It is a salt of ethylenediaminetetraacetic acid, which is an aminopolycarboxylic acid. This compound is commonly used in various industries, including pharmaceuticals, food, and cosmetics, due to its ability to bind to metal ions and form stable complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions
EDTA disodium salt can be synthesized by reacting ethylenediamine with formaldehyde and sodium cyanide, followed by hydrolysis. The reaction conditions typically involve an alkaline medium to facilitate the formation of the disodium salt .
Industrial Production Methods
In industrial settings, disodium ethylenediaminetetraacetate is produced by dissolving ethylenediaminetetraacetic acid in sodium hydroxide solution. The mixture is then heated to promote the formation of the disodium salt. The resulting solution is filtered and crystallized to obtain pure disodium ethylenediaminetetraacetate .
Chemical Reactions Analysis
Types of Reactions
EDTA disodium salt primarily undergoes complexation reactions, where it forms stable complexes with metal ions. It does not typically undergo oxidation, reduction, or substitution reactions .
Common Reagents and Conditions
The most common reagents used with disodium ethylenediaminetetraacetate are metal ions such as calcium, magnesium, and iron. The reactions usually occur in aqueous solutions at neutral or slightly alkaline pH .
Major Products Formed
The major products formed from the reactions of disodium ethylenediaminetetraacetate are metal-EDTA complexes. These complexes are highly stable and water-soluble, making them useful in various applications .
Scientific Research Applications
EDTA disodium salt has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent in complexometric titrations to determine metal ion concentrations.
Biology: It inhibits metalloproteases and other enzymes that require metal ions for activity.
Medicine: It is used in chelation therapy to treat heavy metal poisoning, such as lead and mercury toxicity.
Mechanism of Action
EDTA disodium salt exerts its effects by chelating metal ions. It forms an octahedral complex with divalent cations, effectively sequestering them and preventing their participation in biochemical reactions. This mechanism is particularly useful in inhibiting enzymes that require metal ions for their activity .
Comparison with Similar Compounds
Similar Compounds
- Tetrasodium ethylenediaminetetraacetate
- Sodium calcium edetate
- Nitrilotriacetic acid
Uniqueness
EDTA disodium salt is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it more versatile compared to other chelating agents like nitrilotriacetic acid, which has a narrower range of metal ion affinity .
Properties
Molecular Formula |
C10H14N2Na2O8 |
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Molecular Weight |
336.21 g/mol |
IUPAC Name |
disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;2*+1/p-2 |
InChI Key |
ZGTMUACCHSMWAC-UHFFFAOYSA-L |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Na+].[Na+] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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